molecular formula C12H6N4Na2O6S B014699 NBQX disodium salt CAS No. 479347-86-9

NBQX disodium salt

Cat. No. B014699
CAS RN: 479347-86-9
M. Wt: 380.25 g/mol
InChI Key: SVJKYIUJRJEABK-UHFFFAOYSA-L
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Scientific Research Applications

AMPA and Kainate Receptor Antagonist

NBQX disodium salt is a selective and competitive antagonist for AMPA and kainate receptors . It has an IC50 of 0.15 μM for AMPA receptors and 4.8 μM for kainate receptors .

Neuroprotection

NBQX disodium salt has been found to have neuroprotective properties . It can protect neurons from damage, which could potentially be useful in the treatment of neurological disorders.

Anticonvulsant

NBQX disodium salt has anticonvulsant effects . It can prevent or reduce the severity of epileptic seizures, which makes it a potential therapeutic agent for epilepsy.

Antinociceptive

NBQX disodium salt has antinociceptive effects . This means it can reduce sensitivity to painful stimuli, which could potentially be useful in pain management.

Inhibition of Antidepressant Effects

NBQX disodium salt can block the antidepressant effects of 8-Hydroxy-DPAT hydrobromide . This suggests it could be used in research to understand the mechanisms of antidepressants.

Decreases mTOR and BDNF Levels

NBQX disodium salt has been found to decrease mTOR and BDNF levels . This could potentially be useful in research related to these molecules, which play important roles in cell growth and survival.

Future Directions

The NBQX disodium salt market is expected to grow, with key market players being analyzed for their strategies, strengths, and weaknesses . However, specific future directions in terms of research and development are not mentioned in the available sources.

properties

IUPAC Name

disodium;6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-diolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O6S.2Na/c13-23(21,22)8-3-1-2-5-9(8)7(16(19)20)4-6-10(5)15-12(18)11(17)14-6;;/h1-4H,(H,14,17)(H,15,18)(H2,13,21,22);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJKYIUJRJEABK-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=CC(=C2C(=C1)S(=O)(=O)N)[N+](=O)[O-])N=C(C(=N3)[O-])[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6N4Na2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701019087
Record name Disodium 6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-diolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701019087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

NBQX disodium salt

CAS RN

479347-86-9
Record name Nbqx disodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479347869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium 6-nitro-7-sulfamoylbenzo[f]quinoxaline-2,3-diolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701019087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NBQX disodium
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FSU8N86V27
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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